BenchChemオンラインストアへようこそ!

trans-Octahydro-1H-pyrrolo[3,4-b]pyridine

stereochemistry chiral impurity moxifloxacin

This authentic trans-(4aR,7aS) reference standard (CAS 169533-55-5) is essential for accurate Moxifloxacin Impurity 27 identification in HPLC purity methods. Its defined stereochemistry exactly matches the process impurity, unlike the cis-intermediate, ensuring reliable chromatographic peak identification per ICH Q3A/Q3B. With ≥98% purity and ISO 17034-certified traceability, it directly supports ANDA/DMF regulatory submissions, chiral method validation on polysaccharide-based CSPs, and stability-indicating degradation studies for moxifloxacin hydrochloride drug product.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 169533-55-5
Cat. No. B1422756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Octahydro-1H-pyrrolo[3,4-b]pyridine
CAS169533-55-5
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CC2CNCC2NC1
InChIInChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7-/m1/s1
InChIKeyKSCPLKVBWDOSAI-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Octahydro-1H-pyrrolo[3,4-b]pyridine (CAS 169533-55-5): A Moxifloxacin Impurity Reference Standard for Pharmaceutical Quality Control


trans-Octahydro-1H-pyrrolo[3,4-b]pyridine (CAS 169533-55-5), also designated as (1S,6R)-2,8-diazabicyclo[4.3.0]nonane or (4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, is a chiral bicyclic diamine with molecular formula C₇H₁₄N₂ and molecular weight 126.20 g·mol⁻¹ [1]. This compound is recognized as a process-related impurity of the fourth-generation fluoroquinolone antibiotic moxifloxacin and is employed as an analytical reference standard for impurity profiling, method validation, and quality control in pharmaceutical manufacturing . Its rigid fused pyrrolidine-piperidine scaffold and well-defined (4aR,7aS) stereochemistry distinguish it from the (4aS,7aS) cis-configuration that constitutes the active pharmaceutical intermediate.

Why Generic Substitution of trans-Octahydro-1H-pyrrolo[3,4-b]pyridine Fails: Stereochemical Specificity Drives Regulatory and Analytical Requirements


The octahydro-1H-pyrrolo[3,4-b]pyridine scaffold exists in four stereoisomeric forms—(4aR,7aS), (4aS,7aR), (4aR,7aR), and (4aS,7aS)—each exhibiting distinct spatial orientation of the two ring-junction hydrogen atoms. In moxifloxacin synthesis, only the (S,S)-enantiomer—i.e., the cis-(4aS,7aS) configuration—is incorporated into the final drug substance, while the trans-(4aR,7aS) isomer (CAS 169533-55-5) arises as an undesired process impurity that must be identified, quantified, and controlled [1]. Substituting the trans-isomer with the more readily available cis-isomer (CAS 147459-51-6) or racemic mixtures is not analytically valid, because each impurity standard must match the exact stereochemistry of the target impurity to ensure accurate chromatographic peak identification and regulatory compliance under ICH Q3A/Q3B guidelines [2]. The stereochemical identity of the reference standard directly determines the reliability of impurity quantification; a mismatch can lead to misidentification, inaccurate limit testing, and potential batch rejection.

Quantitative Differentiation Evidence for trans-Octahydro-1H-pyrrolo[3,4-b]pyridine (169533-55-5): Comparative Data Against Cis-Isomer and Other Stereoisomers


Stereochemical Identity: (4aR,7aS) Trans Configuration Versus (4aS,7aS) Cis Isomer as the Active Moxifloxacin Intermediate

The compound (CAS 169533-55-5) possesses the (4aR,7aS) trans ring-junction stereochemistry, which is the defining feature that separates it from the pharmacologically essential (4aS,7aS) cis-configuration used in moxifloxacin. Only the (S,S)-enantiomer (cis, CAS 151213-40-0) is incorporated into the drug product as the active side-chain moiety, while the trans-(4aR,7aS) form constitutes a process impurity whose content must be controlled below the identification threshold of 0.10% per ICH Q3A [1]. The absolute stereochemistry of this compound has been confirmed by single-crystal X-ray diffraction of downstream moxifloxacin intermediates [2].

stereochemistry chiral impurity moxifloxacin

Enantiomeric Purity Specifications: ≥98% Purity as Certified Reference Material for HPLC Quantification

Commercially available trans-octahydro-1H-pyrrolo[3,4-b]pyridine (CAS 169533-55-5) is supplied as an analytical standard with a certified purity of ≥98% (HPLC), as documented in supplier certificates of analysis under ISO 17034 accreditation [1]. In comparison, the cis-isomer (CAS 147459-51-6) is typically offered at 95% purity for research-grade applications, and the racemic mixture lacks defined enantiomeric excess specifications, rendering it unsuitable for regulatory impurity quantification .

reference standard purity quality control

Predicted Physicochemical Properties: pKa, Boiling Point, and Density—Comparable to Cis Isomer but with Distinct Chromatographic Behavior

The trans-isomer exhibits a predicted pKa of 11.11 ± 0.20, boiling point of 198.5 ± 8.0 °C, and density of 0.950 ± 0.06 g·cm⁻³ [1]. While these computed values are identical to those of the cis-isomer (CAS 147459-51-6) [2], the two diastereomers demonstrate distinct retention times under chiral HPLC conditions. The (4aR,7aS) trans-isomer can be baseline-resolved from the (4aS,7aS) cis-isomer on Chiralpak IC columns (250 mm × 4.6 mm, 5 μm) under isocratic elution, a separation that is essential for quantifying the trans-impurity in cis-enriched moxifloxacin intermediate batches [3].

physicochemical properties chromatography pKa

Synthetic Origin and Impurity Formation Pathway: Trans-Isomer as a Byproduct of Cis-Hydrogenation During Moxifloxacin Intermediate Synthesis

During the catalytic hydrogenation of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione to produce the cis-(4aS,7aS) moxifloxacin intermediate, epimerization at the C-4a or C-7a position can generate the undesired trans-(4aR,7aS) isomer. The trans-isomer formation is typically controlled to <0.5% of the crude product under optimized hydrogenation conditions (Pd/C catalyst, 90–130 °C, H₂ pressure) [1]. In contrast, the enzymatic resolution route using Candida antarctica lipase B (CAL-B) achieves >99% enantiomeric excess for the desired cis-intermediate, with the trans-isomer effectively excluded by the stereospecificity of the biocatalyst [2]. This impurity must be independently synthesized and characterized as a reference standard because it co-elutes with or adjacent to the main product peak in non-chiral HPLC methods, requiring a spiked reference for peak identification [3].

synthesis process impurity hydrogenation

Moxifloxacin Impurity Classification: trans-Octahydro-1H-pyrrolo[3,4-b]pyridine is Designated as Moxifloxacin Impurity 27 (DiHCl salt) or Moxifloxacin Related Impurity 1

Regulatory pharmacopoeias and manufacturer impurity catalogs assign this compound specific identifiers: Moxifloxacin Impurity 27 (as dihydrochloride salt) and Moxifloxacin Related Impurity 1 . These designations are linked to specific retention times and relative response factors (RRF) established during HPLC method validation. The trans-isomer impurity is regulated under the ICH Q3B threshold: for moxifloxacin (maximum daily dose 400 mg), the identification threshold is 0.10% and the qualification threshold is 0.15% of the drug substance [1]. Without the authentic trans-isomer reference standard spiked into the test solution, the impurity peak cannot be unequivocally assigned, potentially leading to non-compliance with USP <1086> or EP 2.2.46 on chromatographic separation techniques .

impurity profiling pharmacopoeia regulatory

Best Application Scenarios for trans-Octahydro-1H-pyrrolo[3,4-b]pyridine (CAS 169533-55-5) in Pharmaceutical Development and Quality Control


Impurity Reference Standard for Moxifloxacin ANDA/DMF Regulatory Submissions

The trans-isomer (CAS 169533-55-5) is the essential reference standard for identifying and quantifying the Moxifloxacin Impurity 27 (trans-isomer) peak in HPLC purity methods. Its ISO 17034-certified purity (≥98%) and defined (4aR,7aS) stereochemistry provide the traceability required by FDA and EMA for Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF). The standard is used to spike moxifloxacin drug substance or intermediate samples for peak identification, calculate relative response factors, and establish reporting thresholds per ICH Q3A (identification threshold: 0.10%) [1].

Chiral Method Development and Enantiomeric Purity Testing of Moxifloxacin Intermediates

In the synthesis of moxifloxacin, the cis-(4aS,7aS) intermediate must be controlled for the presence of the trans-(4aR,7aS) diastereomer, which can arise through epimerization during catalytic hydrogenation. The trans-isomer reference standard enables the development and validation of chiral HPLC methods on polysaccharide-based CSPs (e.g., Chiralpak IC) with pre-column derivatization (NBD Chloride). This application is critical for process development laboratories optimizing hydrogenation conditions (catalyst, temperature, pressure) to minimize trans-impurity formation below 0.5 area% [2].

Forced Degradation and Stability-Indicating Method Validation for Moxifloxacin Drug Product

During stressed degradation studies (acidic, basic, oxidative, thermal, photolytic) of moxifloxacin hydrochloride drug product, the trans-isomer may form as a degradation product. The authentic trans-isomer reference standard is necessary to confirm peak identity in stability-indicating HPLC methods, enabling accurate mass balance assessment (target: 99.3–100.1% per validated methods) and determination of degradation kinetics. This directly supports shelf-life specification setting and regulatory stability data packages [3].

Procurement Specification Benchmarking for Pharmaceutical Intermediate Manufacturers

Manufacturers of the moxifloxacin side-chain intermediate (S,S)-2,8-diazabicyclo[4.3.0]nonane must establish internal specifications for trans-isomer content. The availability of a certified trans-isomer reference standard (CAS 169533-55-5, purity ≥98%) enables these manufacturers to benchmark their product quality, validate their own in-house impurity standards, and provide certificates of analysis that meet the requirements of downstream drug substance manufacturers. This reduces the risk of batch rejection at incoming quality control inspection [1].

Quote Request

Request a Quote for trans-Octahydro-1H-pyrrolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.